Dibutyl Ditelluride: A Comprehensive Technical Guide
Dibutyl Ditelluride: A Comprehensive Technical Guide
CAS Number: 77129-69-2
This technical guide provides an in-depth overview of dibutyl ditelluride, a significant organotellurium compound. Tailored for researchers, scientists, and professionals in drug development, this document covers its chemical and physical properties, detailed experimental protocols, and potential applications, with a focus on data-driven insights and practical methodologies.
Chemical and Physical Properties
Dibutyl ditelluride is a member of the dialkyl ditelluride family, characterized by a Te-Te bond. Its properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.
| Property | Value | Reference |
| CAS Number | 77129-69-2 | [1] |
| Molecular Formula | C₈H₁₈Te₂ | [1] |
| Molecular Weight | 369.43 g/mol | [1] |
| Boiling Point | 93 °C @ 0.5 mmHg | [2] |
| Enthalpy of Vaporization | 57.3 ± 1.0 kJ/mol | |
| Appearance | Expected to be a reddish or dark-colored liquid | |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data
While specific spectra for dibutyl ditelluride are not widely published, data for analogous dialkyl ditellurides provide valuable reference points for its characterization.
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H NMR | 1.0 - 3.5 | Signals corresponding to the butyl chain protons are expected. The protons on the carbon adjacent to the tellurium atom will be the most downfield. |
| ¹³C NMR | 10 - 40 | Resonances for the four distinct carbon atoms of the butyl group are anticipated. |
| ¹²⁵Te NMR | ~150 - 500 | The chemical shift is sensitive to the alkyl substituent and the solvent. For comparison, diethyl ditelluride has a reported ¹²⁵Te NMR chemical shift of approximately 290 ppm. |
Experimental Protocols
Synthesis of Dibutyl Ditelluride
A general and efficient method for the synthesis of dialkyl ditellurides involves the reduction of elemental tellurium followed by reaction with an appropriate alkyl halide.[3]
Reaction Scheme:
Synthesis of Dibutyl Ditelluride.
Materials:
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Elemental Tellurium powder
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Sodium borohydride (NaBH₄)
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Anhydrous N,N-Dimethylformamide (DMF)
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1-Bromobutane
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Deionized water
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Organic solvent for extraction (e.g., hexanes or ethyl acetate)
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Brine solution
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a stirred suspension of elemental tellurium (1.0 eq) in anhydrous DMF, add sodium borohydride (1.0 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to 60 °C and stir for 1 hour. The solution should turn a dark reddish-purple color, indicating the formation of sodium ditelluride (Na₂Te₂).
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Cool the mixture to room temperature (25 °C).
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Slowly add 1-bromobutane (2.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding deionized water.
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Extract the aqueous mixture with an organic solvent (e.g., hexanes or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield crude dibutyl ditelluride.
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The product can be further purified by vacuum distillation or column chromatography.
Reactivity and Potential Applications
Dibutyl ditelluride, like other dialkyl ditellurides, is characterized by a relatively weak Te-Te bond. This bond can be cleaved under various conditions, making it a useful synthon in organic chemistry.
Antioxidant Activity
Organotellurium compounds, including dialkyl ditellurides, have garnered interest for their antioxidant properties.[4][5] They are known to act as mimics of the enzyme glutathione peroxidase (GPx), which plays a crucial role in the detoxification of reactive oxygen species (ROS) in biological systems. The catalytic cycle involves the oxidation of the tellurium center by hydroperoxides, followed by reduction with thiols.
Proposed Catalytic Cycle for GPx Mimicry.
This antioxidant potential suggests that dibutyl ditelluride and related compounds could be investigated for applications in conditions associated with oxidative stress. However, further research is required to establish the efficacy and safety of dibutyl ditelluride for any therapeutic use.[6]
Toxicology and Safety
General Safety Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, wash the affected area immediately with plenty of water.
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Store in a tightly sealed container in a cool, dry place away from light.
Conclusion
Dibutyl ditelluride is an organotellurium compound with interesting chemical properties and potential for further investigation, particularly in the realm of antioxidant chemistry. This guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for researchers and professionals in the field. Further studies are warranted to fully elucidate its spectroscopic characteristics, detailed reactivity, and potential applications in drug development and other areas of chemical science.
References
- 1. Dibutyl ditelluride | C8H18Te2 | CID 2733171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 77129-69-2 CAS MSDS (DIBUTYL DITELLURIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
